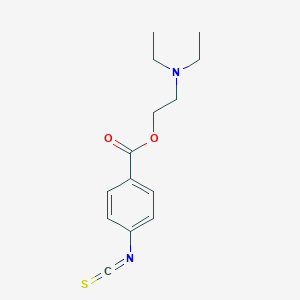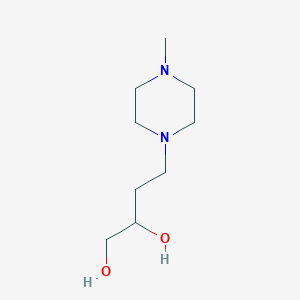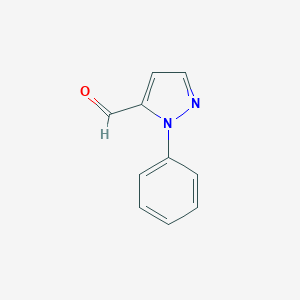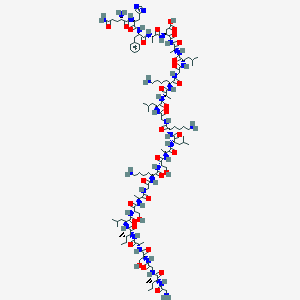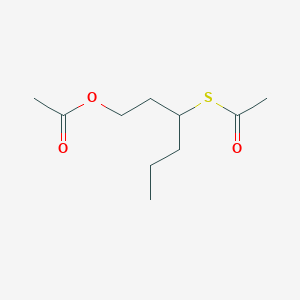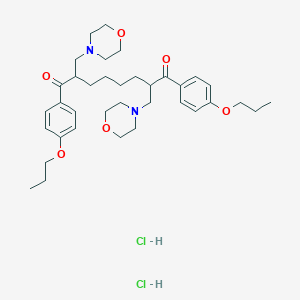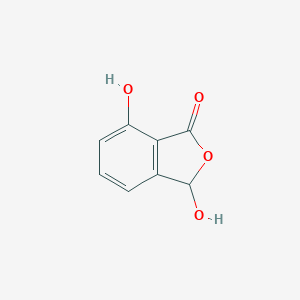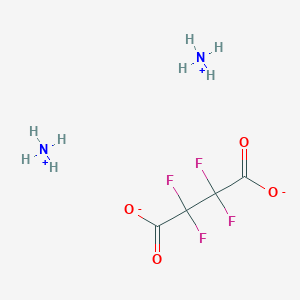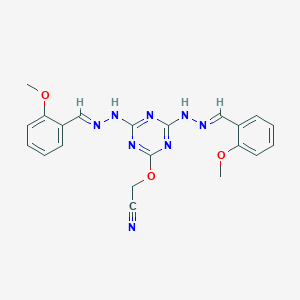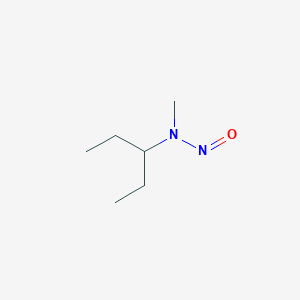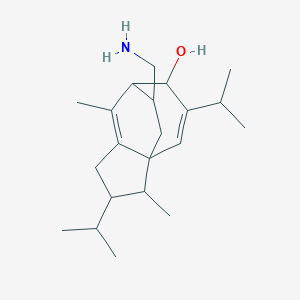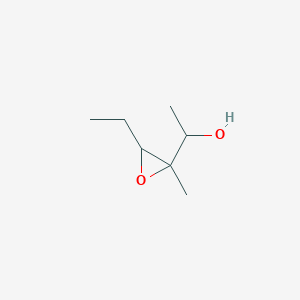
1-(3-Ethyl-2-methyloxiran-2-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Ethyl-2-methyloxiran-2-yl)ethanol, also known as Ethyl vinyl carbinol (EVC), is a chemical compound that has been widely used in scientific research due to its unique properties. EVC is a colorless liquid that is soluble in water and organic solvents. It has been used in various fields of research, including biochemistry, pharmacology, and organic synthesis.
Wirkmechanismus
The mechanism of action of EVC is not fully understood. However, it is believed that EVC may act as a reactive intermediate in various chemical reactions. EVC has been shown to undergo nucleophilic substitution reactions with various nucleophiles, including amines, alcohols, and thiols.
Biochemische Und Physiologische Effekte
EVC has been shown to have various biochemical and physiological effects. It has been shown to have antibacterial, antifungal, and antiviral properties. EVC has also been shown to have antioxidant properties and may protect against oxidative stress. In addition, EVC has been shown to have anti-inflammatory properties and may reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
EVC has several advantages for use in lab experiments. It is a versatile compound that can be used as a solvent, reagent, and intermediate in organic synthesis. EVC is also readily available and inexpensive. However, EVC has some limitations for use in lab experiments. It is a highly reactive compound and may react with other compounds in the lab. EVC is also a flammable liquid and must be handled with care.
Zukünftige Richtungen
There are several future directions for research on EVC. One possible direction is the development of new synthetic methods for EVC. Another direction is the investigation of the mechanism of action of EVC. Further research is also needed to determine the full range of biochemical and physiological effects of EVC. Additionally, EVC may have potential applications in the development of new pharmaceuticals and natural products.
Synthesemethoden
EVC can be synthesized by the reaction of ethylene oxide and acetaldehyde in the presence of a catalyst such as sodium hydroxide or potassium hydroxide. The reaction takes place under mild conditions, and the yield of EVC is high. The purity of the product can be increased by distillation or recrystallization.
Wissenschaftliche Forschungsanwendungen
EVC has been used in various scientific research applications due to its unique properties. It has been used as a solvent, reagent, and intermediate in organic synthesis. EVC has also been used as a chiral auxiliary in asymmetric synthesis. In addition, EVC has been used in the synthesis of natural products and pharmaceuticals.
Eigenschaften
CAS-Nummer |
135185-96-5 |
|---|---|
Produktname |
1-(3-Ethyl-2-methyloxiran-2-yl)ethanol |
Molekularformel |
C7H14O2 |
Molekulargewicht |
130.18 g/mol |
IUPAC-Name |
1-(3-ethyl-2-methyloxiran-2-yl)ethanol |
InChI |
InChI=1S/C7H14O2/c1-4-6-7(3,9-6)5(2)8/h5-6,8H,4H2,1-3H3 |
InChI-Schlüssel |
GKWAXOQNCCENFQ-UHFFFAOYSA-N |
SMILES |
CCC1C(O1)(C)C(C)O |
Kanonische SMILES |
CCC1C(O1)(C)C(C)O |
Synonyme |
Oxiranemethanol, 3-ethyl--alpha-,2-dimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



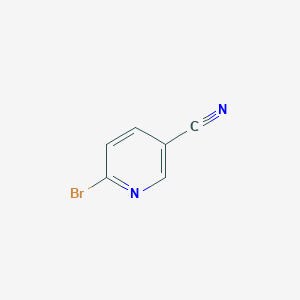
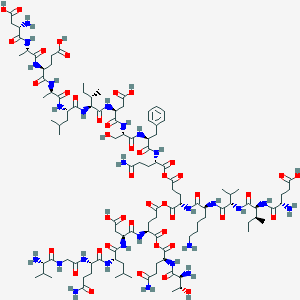
![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-6-(acetyloxymethyl)-4,5-dihydroxy-2-[(E)-16-oxohexadec-3-en-2-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B145354.png)
